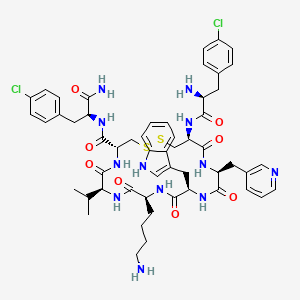
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Übersicht
Beschreibung
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, also known as DWK-5, is a cyclic peptide that has been shown to have potential therapeutic applications. This peptide has a unique structure that allows it to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Interaction with Urotensin-II Receptors
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide (SB-710411) has been studied for its interaction with urotensin-II receptors in rodents and primates. It inhibits urotensin-II-induced inositol phosphate formation in rat UT receptors, acting as an antagonist. However, in primates, it functions as an agonist at the UT receptor, displaying intrinsic activity in monkey arteries and acting as a vasoconstrictor (Behm et al., 2004).
Application in Fluorescence Detection
The compound has been applied in the field of fluorescence detection, particularly in the selective detection of cysteine and homocysteine. By undergoing a Michael addition/S,N-intramolecular rearrangement sequence, it enables the formation of specific products that exhibit significant fluorescence enhancement, useful for imaging cysteine in different cell lines (Cheng et al., 2019).
Study in Solid-Phase Synthesis
The compound has been included in studies of solid-phase synthesis, particularly in the synthesis of psi [CH2NH] pseudopeptide analogues of potent somatostatin octapeptide analogues. These studies help in understanding the modification of cyclic ring amide carbonyls and their impact on in vivo and in vitro potencies, providing insights into peptide conformation and biological activity (Sasaki et al., 1987).
Involvement in Mu-Opioid Antagonist Research
The peptide has been analyzed in the context of mu-opioid antagonist research, particularly in studying the conformation of specific antagonist peptides in aqueous solutions. This research is critical in understanding the interactions and conformations of peptides that play roles in opioid receptor antagonism (Pelton et al., 2009).
Electrochemical Determination in Amino Acids
The compound has been used in the electrochemical determination of amino acids like L-Tryptophan, L-Tyrosine, and L-Cysteine. It played a role in the development of carbon nanofiber modified electrodes for the quantitative determination of these amino acids, demonstrating its potential in analytical chemistry and clinical diagnostics (Tang et al., 2010).
Pharmacological Characterization in Vasoconstriction Studies
SB-710411, a formulation of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, has been pharmacologically characterized as a peptidic urotensin-II receptor antagonist. This study revealed its role in inhibiting human urotensin-II-induced contraction in rat isolated aorta, thereby contributing to our understanding of cardiovascular regulation and potential therapeutic applications (Behm et al., 2002).
NMR Analysis in Cystatin-Mimicking Peptides
In nuclear magnetic resonance (NMR) studies, Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide was analyzed for its conformational properties, particularly in the context of cystatin-mimicking peptides. This type of research is pivotal in understanding peptide conformations and their biological interactions, which can be crucial for drug design and protein engineering (Samsoen et al., 1992).
Biosynthetic Pathways in Fungal Neurotoxins
The compound has been implicated in studies exploring the biosynthetic pathways of fungal neurotoxins like alpha-cyclopiazonic acid (CPA). This research provides insights into the enzymatic processes involved in the formation of complex organic compounds, contributing to our understanding of natural product synthesis and potential biotechnological applications (Liu & Walsh, 2009).
Studies in Organic Synthesis and Catalysis
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide has been utilized in research focusing on organic synthesis and catalysis, such as the study of aerobic oxidative olefination of benzamides with styrenes. This type of research expands our understanding of chemical reactions and the development of new synthetic methodologies (Yoshimura et al., 2019).
Anticancer Activity in Peptide Analogs
Research involving Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide also includes the synthesis and in vitro study of its anticancer activity. Modified analogs of the peptide have been tested against various human tumor cell lines, demonstrating its potential in cancer research and therapy (Staykova et al., 2012).
Eigenschaften
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66Cl2N12O8S2/c1-30(2)46-54(76)67-45(52(74)63-41(47(59)69)23-32-14-18-36(56)19-15-32)29-78-77-28-44(66-48(70)38(58)22-31-12-16-35(55)17-13-31)53(75)64-42(24-33-8-7-21-60-26-33)50(72)65-43(25-34-27-61-39-10-4-3-9-37(34)39)51(73)62-40(49(71)68-46)11-5-6-20-57/h3-4,7-10,12-19,21,26-27,30,38,40-46,61H,5-6,11,20,22-25,28-29,57-58H2,1-2H3,(H2,59,69)(H,62,73)(H,63,74)(H,64,75)(H,65,72)(H,66,70)(H,67,76)(H,68,71)/t38-,40-,41-,42-,43+,44+,45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNCNKRBYKWKH-RDZOQIRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC=C(C=C6)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66Cl2N12O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide | |
CAS RN |
209006-05-3 | |
| Record name | SB 710411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209006053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



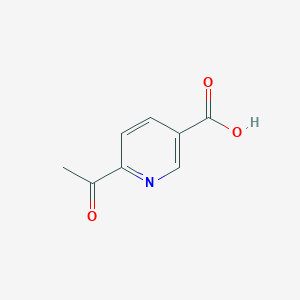
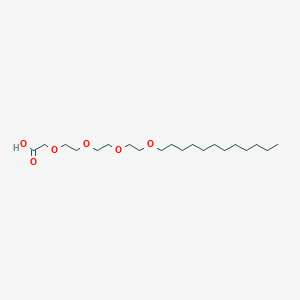
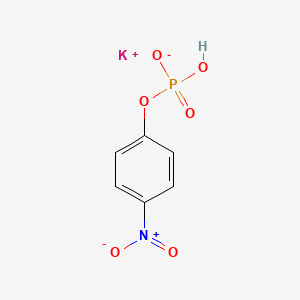
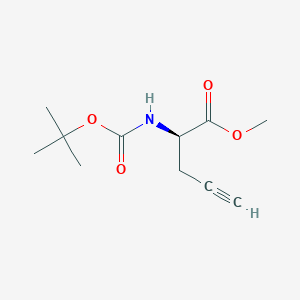


![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate](/img/structure/B3251307.png)
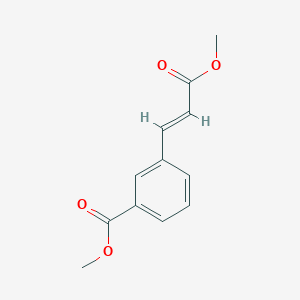
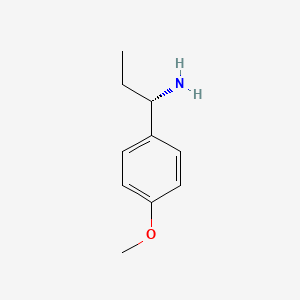
![Dimethyl[4-(methylamino)butyl]amine dihydrochloride](/img/structure/B3251319.png)

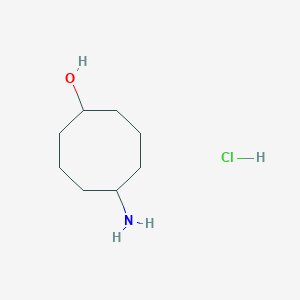
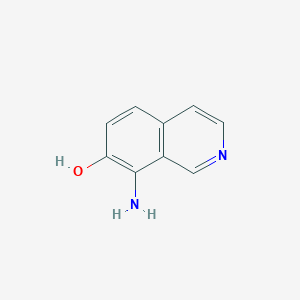
![3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B3251348.png)